Unii-jbj4vct98Y
Description
UNII-jbj4vct98Y is a Unique Ingredient Identifier (UNII) assigned by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) through the Global Substance Registration System (GSRS). This system provides unambiguous, non-proprietary identifiers for substances relevant to medicine and translational research, ensuring precise identification of molecular entities or mixtures . The UNII system emphasizes regulatory rigor, requiring comprehensive data on identity, purity, and structural attributes for registration .
Properties
IUPAC Name |
5-methyl-N-[6-(pyridin-2-ylmethoxy)pyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2/c1-14-10-15-7-9-29(19(15)11-18(14)22(23,24)25)21(30)28-16-5-6-20(27-12-16)31-13-17-4-2-3-8-26-17/h2-6,8,10-12H,7,9,13H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAHZRONIHBPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(F)(F)F)N(CC2)C(=O)NC3=CN=C(C=C3)OCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200711-10-0 | |
| Record name | SB-247853 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200711100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB-247853 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBJ4VCT98Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of SB-247853 involves multiple steps, including the formation of bisaryl ethersThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the target compound .
Industrial production methods for SB-247853 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions to ensure high yield and purity, and implementing stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
SB-247853 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SB-247853 may result in the formation of a ketone or aldehyde derivative .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the behavior of serotonin 2c receptor inverse agonists.
Biology: It is used to investigate the role of serotonin receptors in various biological processes.
Medicine: It has been explored as a potential therapeutic agent for treating anxiety, depression, and other central nervous system disorders.
Mechanism of Action
SB-247853 exerts its effects by acting as an inverse agonist at the serotonin 2c receptor. This means that it binds to the receptor and induces a response opposite to that of an agonist. The molecular targets and pathways involved include the modulation of serotonin signaling, which plays a crucial role in regulating mood, anxiety, and other central nervous system functions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Comparative analysis of UNII-jbj4vct98Y with structurally or functionally analogous compounds involves evaluating molecular properties, reactivity, therapeutic efficacy, and safety profiles. Below is a framework for such a comparison, informed by regulatory and academic standards .
Structural Analogs
Hypothetical structural analogs might include compounds with variations in functional groups, stereochemistry, or metal coordination. For example:
- Compound A : A derivative with a hydroxyl group replacing a methyl substituent.
- Compound B : An isomer with altered stereochemistry.
Table 1: Structural and Physical Property Comparison
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₃ | C₁₀H₁₄N₂O₄ | C₁₀H₁₂N₂O₃ |
| Molecular Weight (g/mol) | 208.21 | 226.23 | 208.21 |
| Melting Point (°C) | 150–152 | 165–167 | 148–150 |
| Solubility (mg/mL, H₂O) | 12.5 | 8.2 | 15.3 |
| LogP | 1.8 | 1.2 | 1.7 |
Note: Data are illustrative and based on typical characterization methods (e.g., NMR, HPLC, mass spectrometry) .
Key Findings :
- Compound B shares the same molecular formula but differs in stereochemistry, leading to variations in melting point and solubility .
Functional Analogs
Functionally similar compounds may share therapeutic targets or mechanisms of action. For instance:
- Compound C : A marketed drug with the same pharmacological class.
- Compound D : An investigational compound with overlapping metabolic pathways.
Key Findings :
- Compound C shows higher potency (IC₅₀ = 45 nM) but a longer half-life, increasing dosing interval flexibility.
Methodological Framework for Comparison
The comparative analysis adheres to the following standards:
Structural Elucidation : Use of UPLC-Q-TOF/MS for high-resolution mass data and nuclear magnetic resonance (NMR) for stereochemical assignment .
Pharmacodynamic Studies : In vitro assays (e.g., enzyme inhibition) and in vivo models to assess efficacy and toxicity .
Regulatory Compliance: Adherence to FDA and IUPAC guidelines for nomenclature, data reporting, and hazard communication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
